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Compound of Interest

Compound Name: 2-Fluoro-5-iodophenylboronic acid

Cat. No.: B1340011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Fluoro-5-iodophenylboronic acid is a halogenated arylboronic acid of significant interest in

organic synthesis, particularly as a building block in cross-coupling reactions such as the

Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including

active pharmaceutical ingredients, necessitates a thorough understanding of its structural and

spectroscopic properties. This technical guide provides a comprehensive overview of the

spectroscopic data for 2-Fluoro-5-iodophenylboronic acid. Due to the limited availability of

public experimental spectra for this specific compound, this guide combines data from closely

related analogs, predicted spectral characteristics, and detailed, generalized experimental

protocols for its analysis.
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Property Value

IUPAC Name (2-Fluoro-5-iodophenyl)boronic acid

CAS Number 866683-41-2[1]

Molecular Formula C₆H₅BFIO₂[1]

Molecular Weight 265.82 g/mol [1]

Appearance Off-white to light yellow solid

Melting Point >230 °C

Spectroscopic Data
Comprehensive, experimentally-derived public spectroscopic data for 2-Fluoro-5-
iodophenylboronic acid is not readily available. Therefore, the following sections provide

predicted data and data from the closely related analog, 2-fluorophenylboronic acid, to serve as

a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2-
Fluoro-5-iodophenylboronic acid, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would be the primary techniques

used for characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl

protons of the boronic acid group. The aromatic region will display complex splitting patterns

due to ¹H-¹H and ¹H-¹⁹F couplings. The hydroxyl protons will typically appear as a broad singlet,

and their chemical shift is highly dependent on concentration, solvent, and water content. In

some cases, these protons may exchange with deuterium from the solvent and not be

observed.

Reference Data: ¹H NMR of 2-Fluorophenylboronic acid in DMSO-d₆
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While specific data for the iodo-substituted compound is unavailable, the spectrum of 2-

fluorophenylboronic acid provides a useful comparison.

Chemical Shift (δ) ppm Multiplicity Assignment

~8.1 br s B(OH)₂

~7.6-7.8 m Ar-H

~7.1-7.4 m Ar-H

Note: The presence of the electron-withdrawing iodine atom at the 5-position in 2-Fluoro-5-
iodophenylboronic acid is expected to shift the signals of the adjacent aromatic protons

downfield compared to 2-fluorophenylboronic acid.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the six aromatic carbons. The carbon attached to

the boron atom may appear as a broad signal. Carbons attached to fluorine will exhibit large

one-bond C-F coupling constants, and smaller couplings may be observed for carbons two or

three bonds away.

Predicted ¹³C NMR Data for 2-Fluoro-5-iodophenylboronic acid

Chemical Shift (δ) ppm
Multiplicity (due to ¹⁹F
coupling)

Assignment

~160-165 d C-F

~140-145 d C-H

~130-135 s C-B

~125-130 d C-H

~115-120 d C-H

~90-95 s C-I
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Note: The carbon attached to iodine will be significantly shielded (shifted upfield) compared to

the other aromatic carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom. The chemical

shift will be in the typical range for aryl fluorides.

Predicted ¹⁹F NMR Data for 2-Fluoro-5-iodophenylboronic acid

Chemical Shift (δ) ppm (Referenced to
CFCl₃)

Multiplicity

-110 to -120 m

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum should display a single, broad signal characteristic of a trigonal planar

boronic acid.

Predicted ¹¹B NMR Data for 2-Fluoro-5-iodophenylboronic acid

Chemical Shift (δ) ppm

~28-33

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key expected absorptions include the O-H stretch of the boronic acid, B-O stretching, and C-H

and C=C stretching of the aromatic ring.

Reference Data: Key IR Absorptions for Phenylboronic Acids
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad
O-H Stretch (Hydrogen-

bonded)[2]

~3050 Medium Aromatic C-H Stretch

~1600, ~1470 Medium Aromatic C=C Stretch

1380-1320 Strong B-O Stretch

~1100 Strong C-F Stretch

~800-700 Strong C-H Bending (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the

molecule. For 2-Fluoro-5-iodophenylboronic acid, a key feature in the mass spectrum will be

the isotopic pattern of the molecular ion due to the presence of iodine.

Predicted Mass Spectrometry Data for 2-Fluoro-5-iodophenylboronic acid

m/z Interpretation

266 [M+H]⁺ (most abundant isotope)

248 [M+H - H₂O]⁺

Note: The mass spectrum will show a characteristic isotopic pattern for a compound containing

one iodine atom.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of arylboronic

acids, which can be readily adapted for 2-Fluoro-5-iodophenylboronic acid.

NMR Sample Preparation
Weigh approximately 10-20 mg of the solid 2-Fluoro-5-iodophenylboronic acid.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. Arylboronic acids can sometimes form

oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using

a solvent like Methanol-d₄ can help to break up these oligomers.[3]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube and invert several times to ensure a homogenous solution.

Weigh 10-20 mg of Sample Dissolve in 0.6-0.7 mL
Deuterated Solvent Filter into NMR Tube Cap and Homogenize

Click to download full resolution via product page

NMR Sample Preparation Workflow

FTIR Sample Preparation (KBr Pellet Method)
Place approximately 1-2 mg of 2-Fluoro-5-iodophenylboronic acid into a clean, dry agate

mortar.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4][5]

[6]

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.[4][5][6]

Transfer a portion of the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or

translucent pellet.[6]

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Weigh Sample (1-2 mg)
and KBr (100-200 mg)

Grind Mixture in
Agate Mortar

Transfer to
Pellet Press Die

Apply Pressure
(8-10 tons)

Mount Pellet in
Spectrometer
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FTIR KBr Pellet Preparation Workflow

Mass Spectrometry Sample Preparation (LC-MS)
Prepare a stock solution of 2-Fluoro-5-iodophenylboronic acid at a concentration of

approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the

mobile phase or a compatible solvent system.

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

Transfer the filtered solution to an appropriate autosampler vial.

Sample Preparation LC-MS Analysis

Prepare 1 mg/mL
Stock Solution Dilute to 1-10 µg/mL Filter (0.22 µm) Transfer to Vial Inject into LC-MS

Click to download full resolution via product page

LC-MS Sample Preparation and Analysis Workflow

Conclusion
While direct experimental spectroscopic data for 2-Fluoro-5-iodophenylboronic acid is not

widely published, this guide provides a comprehensive overview based on predicted values

and data from closely related analogs. The detailed experimental protocols offer a solid

foundation for researchers to obtain high-quality spectroscopic data for this important synthetic

building block. The provided information will aid in the structural confirmation, purity

assessment, and further application of 2-Fluoro-5-iodophenylboronic acid in research and

development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1340011?utm_src=pdf-body-img
https://www.benchchem.com/product/b1340011?utm_src=pdf-body
https://www.benchchem.com/product/b1340011?utm_src=pdf-body-img
https://www.benchchem.com/product/b1340011?utm_src=pdf-body
https://www.benchchem.com/product/b1340011?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1340011?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-fluoro-5-iodophenylboronic-acid-866683-41-2
https://www.researchgate.net/publication/231048732_Mass_spectrometry_of_halogen-containing_organic_compounds
https://www.reddit.com/r/chemistry/comments/7eha9n/recording_nmr_spectra_for_aryl_boronic_acids/
https://tsapps.nist.gov/publication/get_pdf.cfm?pub_id=841795
https://pubmed.ncbi.nlm.nih.gov/27537349/
https://pubmed.ncbi.nlm.nih.gov/27537349/
https://pubmed.ncbi.nlm.nih.gov/27537349/
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.benchchem.com/product/b1340011#spectroscopic-data-of-2-fluoro-5-iodophenylboronic-acid
https://www.benchchem.com/product/b1340011#spectroscopic-data-of-2-fluoro-5-iodophenylboronic-acid
https://www.benchchem.com/product/b1340011#spectroscopic-data-of-2-fluoro-5-iodophenylboronic-acid
https://www.benchchem.com/product/b1340011#spectroscopic-data-of-2-fluoro-5-iodophenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1340011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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